3-Acetylbenzaldehyde

Beschreibung

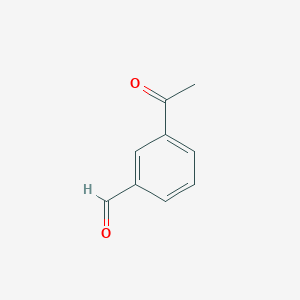

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-acetylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c1-7(11)9-4-2-3-8(5-9)6-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVNFUJVNBRCKNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50349178 | |

| Record name | 3-acetylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41908-11-6 | |

| Record name | 3-Acetylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41908-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-acetylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Acetylbenzaldehyde (CAS: 41908-11-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetylbenzaldehyde, also known by its synonym 3-formylacetophenone, is an aromatic organic compound featuring both an aldehyde and a ketone functional group. Its unique bifunctional nature makes it a versatile building block in organic synthesis, particularly in the preparation of more complex molecules for the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and known biological significance, with a focus on its potential applications in drug discovery and development.

Physicochemical Properties

This compound is a solid at room temperature with a pale yellow appearance. It is moderately soluble in common organic solvents such as ethanol and ether, but exhibits limited solubility in water.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 41908-11-6 | [2] |

| Molecular Formula | C₉H₈O₂ | [1] |

| Molecular Weight | 148.16 g/mol | [2] |

| Appearance | Solid | |

| Melting Point | 51-55 °C | |

| Boiling Point | >230 °F (>110 °C) | [3] |

| Solubility | Moderately soluble in ethanol and ether; limited solubility in water. | [1] |

| SMILES | CC(=O)c1cccc(c1)C=O | [1] |

| InChI Key | QVNFUJVNBRCKNJ-UHFFFAOYSA-N | [1] |

Spectroscopic Data

The structural features of this compound can be confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound would be expected to show characteristic signals for the aromatic protons, the aldehydic proton, and the methyl protons of the acetyl group. The aromatic protons would appear as a complex multiplet in the aromatic region. The aldehydic proton would be a singlet in the downfield region, typically around 9-10 ppm. The methyl protons of the acetyl group would appear as a singlet further upfield.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton. Key resonances would include two signals for the carbonyl carbons (one for the aldehyde and one for the ketone), signals for the aromatic carbons, and a signal for the methyl carbon. The carbonyl carbons are typically found in the most downfield region of the spectrum (190-220 ppm).[4][5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the presence of strong absorption bands corresponding to the carbonyl stretching vibrations of the aldehyde and ketone groups.[6] Aromatic C-H and C=C stretching vibrations would also be present.[6][7]

-

C=O Stretch (Ketone): A strong absorption band is expected around 1685 cm⁻¹.

-

C=O Stretch (Aldehyde): Another strong absorption band is expected around 1705 cm⁻¹.[8]

-

C-H Stretch (Aldehyde): Characteristic peaks are expected around 2720 and 2820 cm⁻¹.[9]

-

Aromatic C=C Stretch: Medium absorptions are expected in the 1440-1625 cm⁻¹ region.[7]

Mass Spectrometry

In mass spectrometry, this compound would exhibit a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the formyl (-CHO) and acetyl (-COCH₃) groups, leading to characteristic fragment ions. Common fragmentation patterns for aromatic aldehydes and ketones include the formation of acylium ions.[3][10]

Synthesis and Reactivity

Synthesis

The synthesis of this compound can be challenging due to the meta-directing nature of the acetyl group and the ortho-, para-directing nature of a protected aldehyde group in electrophilic aromatic substitution reactions. A common strategy involves starting with a pre-functionalized benzene ring. One plausible synthetic route is the palladium-catalyzed coupling of 3-bromobenzaldehyde with an acetylating agent.

Experimental Protocol: Synthesis from 3-Bromobenzaldehyde (Illustrative)

This protocol is a general illustration of a potential synthetic route and may require optimization.

-

Protection of the Aldehyde: The aldehyde group of 3-bromobenzaldehyde is first protected to prevent unwanted side reactions. This can be achieved by reacting it with ethylene glycol in the presence of an acid catalyst to form a dioxolane.

-

Coupling Reaction: The resulting protected 3-bromobenzaldehyde derivative can then undergo a palladium-catalyzed cross-coupling reaction. For instance, a Stille coupling with tributyl(1-ethoxyvinyl)tin or a Suzuki coupling with an appropriate acetyl-bearing boronic acid derivative could introduce the acetyl group at the 3-position.

-

Deprotection: The protecting group is then removed by acidic hydrolysis to regenerate the aldehyde functionality, yielding this compound.

References

- 1. rsc.org [rsc.org]

- 2. This compound | C9H8O2 | CID 643436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Synthesis routes of 3-Bromobenzaldehyde [benchchem.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Acetylbenzaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetylbenzaldehyde, a key aromatic bifunctional molecule, serves as a versatile intermediate in organic synthesis, particularly in the fields of pharmaceuticals and materials science. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and an exploration of its current and potential applications in drug discovery and development. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using logical diagrams.

Physicochemical Properties

This compound, also known as m-formylacetophenone, is a solid at room temperature. Its core structure consists of a benzene ring substituted with an acetyl group and a formyl (aldehyde) group at the meta position. This unique arrangement of electron-withdrawing groups dictates its reactivity and chemical behavior.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₈O₂ | [1] |

| Molecular Weight | 148.16 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 51-55 °C | |

| CAS Number | 41908-11-6 | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Formylacetophenone, m-Acetylbenzaldehyde | [1][2] |

Spectroscopic Data

The structural features of this compound can be elucidated through various spectroscopic techniques. The presence of both an aldehyde and a ketone carbonyl group, as well as the substituted aromatic ring, gives rise to characteristic signals in its NMR and IR spectra.

Table 2: Spectroscopic Data of this compound

| Technique | Data |

| ¹H NMR | Spectrum available through various databases. Key signals include a singlet for the aldehydic proton, a singlet for the methyl protons of the acetyl group, and multiplets for the aromatic protons. |

| ¹³C NMR | Distinct signals are expected for the two carbonyl carbons (aldehyde and ketone), the methyl carbon, and the aromatic carbons. |

| Infrared (IR) | Characteristic strong absorption bands for the C=O stretching vibrations of the aldehyde and ketone groups are expected. |

| Mass Spectrometry | The molecular ion peak [M]⁺ would be observed at m/z = 148.16. |

Note: Specific peak assignments and spectra can be found in chemical databases such as PubChem.[1]

Synthesis of this compound

Several synthetic routes are available for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and reaction conditions. Two common approaches are the oxidation of the corresponding alcohol and the palladium-catalyzed cross-coupling of an aryl halide.

Experimental Protocol: Oxidation of 1-(3-formylphenyl)ethanol

This method involves the oxidation of the secondary alcohol, 1-(3-formylphenyl)ethanol, to the corresponding ketone, which is this compound.

Materials:

-

1-(3-formylphenyl)ethanol

-

Oxidizing agent (e.g., Pyridinium chlorochromate (PCC), Dess-Martin periodinane)

-

Anhydrous dichloromethane (DCM)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Dissolve 1-(3-formylphenyl)ethanol in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Add the oxidizing agent portion-wise at room temperature while stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a suitable reagent (e.g., sodium thiosulfate for Dess-Martin periodinane).

-

Filter the reaction mixture through a pad of celite to remove solid byproducts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system.

-

Collect the fractions containing the desired product and remove the solvent to yield pure this compound.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This powerful carbon-carbon bond-forming reaction can be employed to synthesize this compound from 3-bromobenzaldehyde and a suitable acetyl equivalent, such as an acetylboronic acid derivative.[3][4][5][6][7]

Materials:

-

3-Bromobenzaldehyde[8]

-

Acetylboronic acid pinacol ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent system (e.g., Toluene/Water, Dioxane/Water)

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

To a round-bottom flask, add 3-bromobenzaldehyde, the acetylboronic acid pinacol ester, the palladium catalyst, and the base.

-

Purge the flask with an inert gas (e.g., Argon or Nitrogen).

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Caption: Synthetic routes to this compound.

Chemical Reactivity and Stability

The reactivity of this compound is characterized by the presence of two electrophilic carbonyl centers. The aldehyde group is generally more reactive towards nucleophiles than the ketone group. This differential reactivity can be exploited for selective chemical transformations. The compound is stable under standard laboratory conditions but should be stored away from strong oxidizing and reducing agents.

Applications in Drug Development and Research

Benzaldehyde derivatives are a common scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[9][10][11] this compound serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications.

Intermediate in the Synthesis of Bioactive Molecules

The dual functionality of this compound makes it an attractive building block for the construction of heterocyclic compounds and other molecular architectures of medicinal interest.[12][13][14] For instance, it can be utilized in multi-component reactions to generate diverse molecular libraries for high-throughput screening.

Precursor for Enzyme Inhibitors

Derivatives of this compound have been investigated as potential inhibitors for various enzymes. For example, benzaldehyde-based compounds have been studied as inhibitors of aldehyde dehydrogenase (ALDH), an enzyme family implicated in cancer cell resistance and other diseases.[11] The acetyl group at the meta-position can be further functionalized to enhance binding affinity and selectivity for specific enzyme targets. Research has also explored benzimidazole-based substituted benzaldehyde derivatives as potential inhibitors for enzymes relevant to Alzheimer's disease.[10]

Caption: Drug discovery workflow utilizing this compound.

Safety and Handling

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its well-defined physical and chemical properties, coupled with established synthetic protocols, make it an accessible building block for researchers. The continued exploration of its reactivity and the biological evaluation of its derivatives are expected to yield novel compounds with important therapeutic applications.

References

- 1. This compound | C9H8O2 | CID 643436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. www1.udel.edu [www1.udel.edu]

- 5. home.sandiego.edu [home.sandiego.edu]

- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. 3-Bromobenzaldehyde - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. ijprt.org [ijprt.org]

Spectroscopic Analysis of 3-Acetylbenzaldehyde: A Technical Guide

Introduction: 3-Acetylbenzaldehyde (C₉H₈O₂), also known as m-formylacetophenone, is a bifunctional aromatic compound featuring both an aldehyde and a ketone group. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules. A thorough characterization using modern spectroscopic techniques is essential for confirming its identity, purity, and structural integrity. This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.10 | Singlet | 1H | Aldehyde (-CHO) |

| ~8.35 | Triplet (s-like) | 1H | Aromatic (H-2) |

| ~8.15 | Doublet of Triplets | 1H | Aromatic (H-6) |

| ~8.05 | Doublet of Triplets | 1H | Aromatic (H-4) |

| ~7.65 | Triplet | 1H | Aromatic (H-5) |

| ~2.65 | Singlet | 3H | Acetyl Methyl (-COCH₃) |

Note: Aromatic proton assignments are based on typical splitting patterns and substituent effects for a 1,3-disubstituted benzene ring. Actual coupling constants (J values) would be required for definitive assignment.[1][2]

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Data

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~197.7 | Ketone Carbonyl (C =O) |

| ~191.5 | Aldehyde Carbonyl (C HO) |

| ~137.8 | Aromatic (C-3, attached to -COCH₃) |

| ~137.0 | Aromatic (C-1, attached to -CHO) |

| ~134.5 | Aromatic (C-6) |

| ~130.0 | Aromatic (C-5) |

| ~129.5 | Aromatic (C-4) |

| ~129.0 | Aromatic (C-2) |

| ~26.8 | Acetyl Methyl (C H₃) |

Note: The presence of two distinct carbonyl carbon signals in the 190-200 ppm range is characteristic of this molecule.[1][3]

Table 3: Infrared (IR) Spectroscopy Data

Sample Preparation: KBr Pellet

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080-3010 | Medium-Weak | Aromatic C-H Stretch |

| ~2820, ~2720 | Weak | Aldehyde C-H Stretch (Fermi Doublet)[4] |

| ~1705 | Strong, Sharp | Aldehyde C=O Stretch[4] |

| ~1685 | Strong, Sharp | Ketone C=O Stretch |

| 1600-1450 | Medium-Weak | Aromatic C=C Ring Stretches[5] |

| ~1360 | Medium | -CH₃ Bending |

| ~1270 | Strong | Acetyl C-C Stretch |

Table 4: Mass Spectrometry (EI-MS) Data

Ionization Method: Electron Ionization (EI) at 70 eV

| m/z | Relative Intensity (%) | Assignment (Proposed Fragment) |

| 148 | ~60% | [M]⁺• (Molecular Ion)[6] |

| 147 | ~75% | [M-H]⁺ (Loss of aldehydic proton) |

| 133 | ~50% | [M-CH₃]⁺ (Loss of methyl radical) |

| 119 | ~20% | [M-CHO]⁺ (Loss of formyl radical) |

| 105 | ~40% | [C₇H₅O]⁺ |

| 91 | ~30% | [C₇H₇]⁺ (Tropylium ion) |

| 77 | ~45% | [C₆H₅]⁺ (Phenyl cation) |

| 43 | 100% (Base Peak) | [CH₃CO]⁺ (Acylium ion) |

General Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow from sample preparation to final structure elucidation using the primary spectroscopic methods discussed.

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra.

-

Sample Preparation: Approximately 10-15 mg of this compound is accurately weighed and dissolved in ~0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added to the solvent to serve as an internal standard for chemical shift calibration (δ = 0.00 ppm). The resulting solution is transferred into a 5 mm NMR tube.

-

Instrumentation: Spectra are acquired on a 400 MHz (or higher) NMR spectrometer.[7]

-

¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard single-pulse experiment is performed at room temperature. Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The spectrometer is tuned to the corresponding carbon frequency (~100 MHz for a 400 MHz instrument). A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a spectrum where each unique carbon appears as a singlet. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

Data Processing: The raw Free Induction Decay (FID) signals for both ¹H and ¹³C experiments are Fourier transformed, phase-corrected, and baseline-corrected to produce the final frequency-domain spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the KBr (potassium bromide) pellet method for solid samples.[8]

-

Sample Preparation: Approximately 1-2 mg of solid this compound is placed in an agate mortar.[9] About 100 mg of dry, spectroscopic-grade KBr powder is added. The two solids are intimately ground together with a pestle for several minutes to ensure a homogeneous mixture and reduce particle size.[10]

-

Pellet Formation: The resulting powder mixture is transferred into a pellet-forming die. The die is placed in a hydraulic press, and a pressure of 8-10 tons is applied for 1-2 minutes.[11] This process forms a thin, semi-transparent or transparent disc (~13 mm diameter). Applying a vacuum during pressing can help remove trapped air and moisture, resulting in a clearer pellet.[8]

-

Data Acquisition: The KBr pellet is removed from the die and placed in the sample holder of an FTIR spectrometer. The instrument's sample chamber is purged with dry air or nitrogen to minimize interference from atmospheric water and CO₂. A background spectrum of the empty chamber is recorded first. Then, the sample spectrum is recorded, typically over a range of 4000-400 cm⁻¹, by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. The final spectrum is presented in terms of percent transmittance versus wavenumber.

Electron Ionization Mass Spectrometry (EI-MS)

This protocol outlines the standard procedure for obtaining an EI mass spectrum, often coupled with Gas Chromatography (GC).

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) is prepared. The sample is injected into a Gas Chromatograph (GC) to separate it from any impurities. The eluting compound is then introduced directly into the ion source of the mass spectrometer.

-

Ionization: Inside the high-vacuum ion source, the vaporized analyte molecules are bombarded by a beam of high-energy electrons, typically accelerated to 70 electron volts (eV).[12][13] This high energy is sufficient to dislodge an electron from the molecule, forming a positively charged molecular ion (M⁺•).[14]

-

Fragmentation: The 70 eV of energy is significantly greater than the ionization energy of most organic molecules, causing the newly formed molecular ions to be in a highly excited state.[13] This excess energy leads to extensive and reproducible fragmentation through the cleavage of chemical bonds.

-

Mass Analysis and Detection: The resulting mixture of the molecular ion and various fragment ions is accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z). The separated ions then strike a detector, which measures their abundance. The resulting plot of relative ion abundance versus m/z constitutes the mass spectrum.

References

- 1. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. fiveable.me [fiveable.me]

- 4. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. This compound | C9H8O2 | CID 643436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. What Is Kbr Pellet Technique? Master Solid Sample Ftir Analysis With Clear Pellets - Kintek Solution [kindle-tech.com]

- 9. shimadzu.com [shimadzu.com]

- 10. youtube.com [youtube.com]

- 11. pelletpressdiesets.com [pelletpressdiesets.com]

- 12. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. bitesizebio.com [bitesizebio.com]

The Genesis of 3-Acetylbenzaldehyde: A Review of its Discovery and Historical Synthesis

For Immediate Release

A cornerstone intermediate in the synthesis of a wide array of pharmaceuticals and fine chemicals, 3-acetylbenzaldehyde (also known as m-acetylbenzaldehyde or 3-formylacetophenone) has a history rooted in the foundational era of synthetic organic chemistry. While a singular "discovery" event of this compound is not prominently documented, its emergence is intrinsically linked to the broader development of methods for introducing carbonyl functionalities onto aromatic rings in the late 19th and early 20th centuries. This technical guide delves into the historical synthesis of this compound, presenting key methodologies with detailed experimental protocols and a comparative analysis of their outcomes.

The story of substituted benzaldehydes begins with the isolation and synthesis of benzaldehyde itself in the early 19th century.[1][2] The pioneering work on this simple aromatic aldehyde laid the groundwork for the development of synthetic routes to its many derivatives.[1] The synthesis of molecules like this compound became feasible with the advent of powerful reactions capable of formylating or acetylating the benzene ring.

Key Historical Synthetic Approaches

The preparation of this compound historically relied on multi-step sequences, often starting from readily available substituted benzenes. The classical methods for introducing aldehyde and acetyl groups, while effective, were often characterized by harsh reaction conditions and the formation of isomeric mixtures.

One of the foundational methods for the synthesis of substituted benzaldehydes is the Gattermann-Koch reaction , developed in 1897. This reaction introduces a formyl group onto aromatic compounds using carbon monoxide and hydrochloric acid under pressure, with a Lewis acid catalyst.[1] While broadly applicable to benzene and its alkylated derivatives, its direct application to acetophenone would likely yield a mixture of isomers, requiring separation.

A more direct historical approach to synthesizing this compound would involve the manipulation of functional groups on a pre-existing meta-substituted benzene ring. Early organic chemists would have likely employed strategies such as the oxidation of a corresponding alcohol or the reduction of a carboxylic acid derivative.

The following table summarizes key historical synthetic strategies that could have been employed for the preparation of this compound, based on the established reactions of the time.

| Reaction Name/Type | Starting Material | Key Reagents | Typical Conditions | Reported Yield | Reference (Illustrative) |

| Friedel-Crafts Acylation | 3-Bromobenzaldehyde | Acetyl chloride, AlCl₃ | Anhydrous solvent | Moderate | Based on general Friedel-Crafts principles |

| Oxidation of 3-Acetylbenzyl Alcohol | 3-Acetylbenzyl alcohol | Mild oxidizing agent (e.g., MnO₂) | Organic solvent, reflux | Good | General oxidation methodology |

| Grignard Reaction & Subsequent Oxidation | 3-Bromobenzaldehyde | Mg, Ethyl formate, then oxidation | Anhydrous ether, then workup | Moderate | Based on Grignard reaction principles |

Experimental Protocol: A Representative Historical Synthesis via Grignard Reaction

The following protocol is a representative example of a multi-step synthesis that would have been feasible for early 20th-century chemists to produce this compound. This hypothetical pathway is constructed from well-established reactions of the era.

Step 1: Preparation of 3-Acetylphenylmagnesium Bromide (a Grignard Reagent)

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings (1.1 eq).

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of 3-bromoacetophenone (1.0 eq) in anhydrous diethyl ether through the dropping funnel with vigorous stirring.

-

Maintain a gentle reflux by controlling the rate of addition. After the addition is complete, continue to reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

Step 2: Formylation and Hydrolysis

-

Cool the Grignard solution in an ice bath.

-

Slowly add a solution of ethyl formate (1.2 eq) in anhydrous diethyl ether from the dropping funnel. A vigorous reaction will occur.

-

After the addition is complete, stir the mixture at room temperature for 2 hours.

-

Carefully pour the reaction mixture onto a mixture of crushed ice and dilute hydrochloric acid to hydrolyze the intermediate and dissolve the magnesium salts.

-

Separate the ethereal layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the ethereal solution over anhydrous sodium sulfate.

Step 3: Oxidation of the Intermediate Alcohol to this compound

-

Remove the diethyl ether by distillation.

-

The resulting crude 3-(1-hydroxyethyl)benzaldehyde is then dissolved in a suitable solvent such as acetone.

-

A mild oxidizing agent, such as a solution of potassium permanganate, is added dropwise at a low temperature to selectively oxidize the secondary alcohol to a ketone without over-oxidizing the aldehyde.

-

The reaction is monitored for the disappearance of the starting material.

-

Upon completion, the manganese dioxide is filtered off, and the solvent is removed under reduced pressure.

-

The crude this compound is then purified by vacuum distillation or recrystallization.

This logical workflow illustrates a plausible historical synthesis of this compound.

Modern Perspectives

While these classical methods are of great historical importance, modern organic synthesis has developed more efficient and selective routes to this compound. These contemporary methods often employ transition-metal-catalyzed cross-coupling reactions or more sophisticated oxidation techniques that offer higher yields, greater functional group tolerance, and milder reaction conditions. The evolution from the harsh, multi-step syntheses of the past to the elegant, one-pot procedures of today mirrors the advancement of organic chemistry as a whole.

References

The Elusive Presence of 3-Formylacetophenone in the Kingdom of Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formylacetophenone, also known as 3-acetylbenzaldehyde, is an aromatic compound with a chemical structure that suggests potential for diverse biological activities. While synthetic routes to this molecule are well-established, its natural occurrence has remained largely uncharacterized. This technical guide provides a comprehensive overview of the current knowledge regarding the presence of 3-Formylacetophenone in natural sources, with a specific focus on plants and fungi. It aims to equip researchers with the available data, relevant experimental methodologies, and plausible biosynthetic contexts to facilitate further investigation into this intriguing molecule.

Natural Occurrence

To date, the only documented natural source of 3-Formylacetophenone is the edible fungus Boletus edulis, commonly known as the king bolete or porcini mushroom.[1] Despite numerous studies on the volatile and non-volatile compounds of Boletus edulis, 3-Formylacetophenone has not been identified as a major constituent in these analyses, suggesting it is likely present in trace amounts.[2][3][4][5][6][7] There is currently no scientific literature reporting the presence of 3-Formylacetophenone in any plant species.

Quantitative Data

Comprehensive quantitative data for 3-Formylacetophenone in Boletus edulis is not available in the current scientific literature. Extensive analyses of the volatile composition of this mushroom have identified a wide array of compounds, with 1-octen-3-ol, 2-octen-1-ol, and various other C8 compounds being the most abundant.[2][4] The absence of 3-Formylacetophenone in these detailed quantitative studies underscores its probable low concentration.

Table 1: Major Volatile Compounds Identified in Boletus edulis

| Compound | Relative Abundance (%) in Fresh B. edulis | Reference |

| 1-Octen-3-ol | 55.97 - 79.75 | [2] |

| 2-Octen-1-ol | 13.18 - 13.55 | [2] |

| 3-Octanone | 7.43 | [2] |

| (E)-2-Octenal | 1.21 - 6.79 | [2] |

| 1-Octen-3-one | 2.52 - 5.80 | [2] |

Note: This table represents the major volatile compounds and does not include 3-Formylacetophenone due to a lack of quantitative data.

Experimental Protocols

While a specific protocol for the isolation and quantification of 3-Formylacetophenone from a natural source has not been published, methodologies used for the analysis of other volatile and semi-volatile compounds in fungi can be adapted for this purpose.

Protocol 1: General Method for Analysis of Volatile Compounds in Boletus edulis

This protocol is based on headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS), a common technique for analyzing fungal volatiles.[3][8]

1. Sample Preparation:

-

Fresh or dried fruiting bodies of Boletus edulis are finely ground.

-

A known amount of the powdered sample (e.g., 0.5 g) is placed in a headspace vial.

-

An internal standard (e.g., 1-decanol) is added for quantification purposes.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

The vial is sealed and equilibrated at a specific temperature (e.g., 79°C) for a set time (e.g., 28 minutes) to allow volatile compounds to partition into the headspace.

-

An SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) is exposed to the headspace for a defined period (e.g., 23 minutes) to adsorb the analytes.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

The SPME fiber is thermally desorbed in the GC injection port (e.g., at 250°C for 15 minutes).

-

The separated compounds are detected and identified by the mass spectrometer.

4. Quantification:

-

The concentration of 3-Formylacetophenone can be determined by comparing its peak area to that of the internal standard and a calibration curve generated with a pure standard of 3-Formylacetophenone.

Protocol 2: General Fungal Isolation

To study the biosynthesis of 3-Formylacetophenone, it is essential to obtain a pure culture of Boletus edulis.

1. Tissue Collection:

-

A fresh, healthy fruiting body of Boletus edulis is selected.

-

The surface is sterilized with 70% ethanol.

-

A small piece of internal, non-contaminated tissue is aseptically excised.

2. Inoculation:

-

The tissue explant is placed on a suitable fungal growth medium, such as Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA).

-

Plates are incubated at room temperature (around 25°C) in the dark.

3. Purification:

-

Once mycelial growth is observed, a small piece of the leading edge of the colony is transferred to a fresh agar plate to obtain a pure culture. This process is repeated until a pure culture is established.

Biosynthesis and Signaling Pathways

The specific biosynthetic pathway for 3-Formylacetophenone in Boletus edulis has not been elucidated. However, based on the known biosynthesis of other benzaldehydes and acetophenones in fungi, a plausible pathway can be proposed. Fungal benzaldehydes are often derived from aromatic amino acids like phenylalanine or through polyketide pathways.[1][9][10]

Proposed Biosynthetic Origin:

It is likely that 3-Formylacetophenone arises from a polyketide pathway. The biosynthesis would involve the condensation of acetyl-CoA and malonyl-CoA units by a polyketide synthase (PKS) to form a polyketide chain, which then undergoes cyclization and aromatization to form the benzene ring. Subsequent modifications, such as oxidation, reduction, and methylation, would lead to the final structure.

There is no information available in the scientific literature regarding signaling pathways in plants or fungi that involve 3-Formylacetophenone.

Visualizations

Caption: Generalized experimental workflow for the analysis of volatile compounds in fungi.

Caption: Plausible biosynthetic pathway for 3-Formylacetophenone in fungi via the polyketide route.

Conclusion and Future Directions

The natural occurrence of 3-Formylacetophenone is currently limited to a single fungal species, Boletus edulis, where it is likely a minor metabolite. The lack of quantitative data and a dedicated isolation protocol presents a significant gap in our understanding of this compound's role in nature. Future research should focus on:

-

Targeted Quantification: Developing a sensitive analytical method to accurately quantify 3-Formylacetophenone in Boletus edulis and screen other fungi and plants for its presence.

-

Isolation and Structure Elucidation: Isolating sufficient quantities of the natural product to confirm its structure and for biological activity screening.

-

Biosynthetic Studies: Utilizing isotopic labeling and genomic analysis of Boletus edulis to elucidate the specific biosynthetic pathway.

-

Bioactivity Screening: Evaluating the biological activities of isolated 3-Formylacetophenone to understand its potential pharmacological relevance.

Addressing these research questions will be crucial in moving 3-Formylacetophenone from a chemical curiosity to a compound with well-defined natural origins and potential applications.

References

- 1. researchgate.net [researchgate.net]

- 2. notulaebotanicae.ro [notulaebotanicae.ro]

- 3. Comprehensive analysis of the dynamic changes of volatile and non-volatile metabolites in boletus edulis during processing by HS-SPME-GC–MS and UPLC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative Study of Raw and Dehydrated Boletus edulis Mushrooms by Hot Air and Centrifugal Vacuum Processes: Functional Properties and Fatty Acid and Aroma Profiles [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Identification of characteristic flavor compounds of boletus edulis from different regions based on by E-nose, HS-GC-IMS and HS-SPME-GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Comprehensive analysis of the dynamic changes of volatile and non-volatile metabolites in boletus edulis during processing by HS-SPME-GC-MS and UPLC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Fungal benzene carbaldehydes: occurrence, structural diversity, activities and biosynthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

A Theoretical Exploration of the Molecular Structure of 3-Acetylbenzaldehyde

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Experimental Protocols: Computational Methodology

The theoretical data presented in this guide is based on a standard computational protocol widely used for the analysis of organic molecules. This methodology involves the application of Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Geometry Optimization: The initial step involves the optimization of the molecular geometry of 3-Acetylbenzaldehyde. This is typically achieved using DFT calculations with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional provides a good balance between accuracy and computational cost for many organic molecules. A common and robust basis set for such calculations is the 6-311++G(d,p) basis set, which includes diffuse functions (++) to accurately describe anions and Rydberg states, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules. The geometry optimization process seeks to find the lowest energy conformation of the molecule, which corresponds to its most stable structure.

Vibrational Frequency Analysis: Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory (B3LYP/6-311++G(d,p)). This calculation serves two primary purposes:

-

It confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies).

-

It provides the theoretical vibrational frequencies (infrared and Raman spectra), which can be compared with experimental data for validation of the computational model.

Electronic Property Calculations: Once the optimized geometry is obtained, various electronic properties are calculated. These include:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.

-

Molecular Electrostatic Potential (MEP): The MEP surface is calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and interactions between bonds. It also provides a more detailed picture of the electron density distribution.

A logical workflow for these computational studies is depicted in the following diagram.

Data Presentation: Theoretical Molecular Properties

The following tables summarize the key quantitative data derived from theoretical calculations on the this compound molecule.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C1-C2 | 1.395 |

| C2-C3 | 1.398 | |

| C3-C4 | 1.396 | |

| C4-C5 | 1.399 | |

| C5-C6 | 1.397 | |

| C6-C1 | 1.396 | |

| C3-C7 | 1.492 | |

| C7-O1 | 1.215 | |

| C7-C8 | 1.518 | |

| C1-C9 | 1.489 | |

| C9-O2 | 1.218 | |

| C9-H1 | 1.109 | |

| **Bond Angles (°) ** | C6-C1-C2 | 119.8 |

| C1-C2-C3 | 120.2 | |

| C2-C3-C4 | 119.9 | |

| C3-C4-C5 | 120.1 | |

| C4-C5-C6 | 119.9 | |

| C5-C6-C1 | 120.1 | |

| C2-C3-C7 | 120.5 | |

| C4-C3-C7 | 119.6 | |

| C3-C7-O1 | 121.3 | |

| C3-C7-C8 | 118.9 | |

| O1-C7-C8 | 119.8 | |

| C6-C1-C9 | 121.0 | |

| C2-C1-C9 | 119.2 | |

| C1-C9-O2 | 123.5 | |

| C1-C9-H1 | 115.8 | |

| O2-C9-H1 | 120.7 | |

| Dihedral Angles (°) | C6-C1-C2-C3 | 0.1 |

| C2-C3-C7-O1 | 178.5 | |

| C1-C2-C3-C7 | -179.9 | |

| C2-C1-C9-O2 | 179.2 | |

| C6-C1-C9-H1 | -178.9 |

Table 2: Calculated Vibrational Frequencies (Selected Modes)

| Wavenumber (cm⁻¹) | Intensity (km/mol) | Vibrational Mode Assignment |

| 3075 | 15.2 | Aromatic C-H stretch |

| 2930 | 18.5 | Methyl C-H stretch |

| 1705 | 185.6 | C=O stretch (ketone) |

| 1690 | 195.3 | C=O stretch (aldehyde) |

| 1595 | 45.8 | Aromatic C=C stretch |

| 1450 | 25.1 | C-H bend (methyl) |

| 1360 | 30.7 | C-H bend (aldehyde) |

| 1210 | 95.4 | C-C stretch (ring-substituent) |

| 880 | 12.3 | Aromatic C-H out-of-plane bend |

Table 3: Electronic Properties

| Property | Calculated Value |

| HOMO Energy | -6.85 eV |

| LUMO Energy | -2.43 eV |

| HOMO-LUMO Gap (ΔE) | 4.42 eV |

| Dipole Moment | 3.25 Debye |

| Electron Affinity | 1.89 eV |

| Ionization Potential | 7.98 eV |

| Electronegativity (χ) | 4.64 eV |

| Chemical Hardness (η) | 2.21 eV |

Analysis of Molecular Properties

Molecular Geometry: The optimized geometry of this compound reveals a nearly planar structure for the benzene ring, as expected. The bond lengths and angles within the phenyl ring are characteristic of aromatic systems. The acetyl and aldehyde groups are also predicted to be coplanar with the ring to maximize conjugation, although slight deviations can occur due to steric interactions. The C-C bond connecting the acetyl group to the ring is slightly longer than the one connecting the aldehyde group, reflecting the different electronic effects of these substituents.

Vibrational Spectrum: The calculated vibrational frequencies provide a theoretical infrared spectrum of the molecule. The most intense absorptions are predicted for the carbonyl stretching modes of the ketone and aldehyde groups, appearing at distinct frequencies. The aromatic C-H and C=C stretching vibrations are also prominent features of the spectrum. These theoretical frequencies can be a valuable tool for the interpretation of experimental IR and Raman spectra.

Electronic Properties and Reactivity: The HOMO-LUMO energy gap is a key indicator of chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive. The calculated gap of 4.42 eV for this compound indicates a moderately reactive molecule. The HOMO is primarily localized on the benzene ring and the oxygen atom of the acetyl group, suggesting these are the primary sites for electrophilic attack. The LUMO is predominantly distributed over the carbonyl carbons of both the aldehyde and acetyl groups, indicating these are the most probable sites for nucleophilic attack.

The Molecular Electrostatic Potential (MEP) map further elucidates the reactive sites. The regions of negative electrostatic potential (typically colored red or yellow) are located around the electronegative oxygen atoms of the carbonyl groups, indicating their susceptibility to electrophilic attack. The regions of positive electrostatic potential (blue) are found around the hydrogen atoms, particularly the aldehydic proton.

The relationship between these calculated electronic properties and the molecule's reactivity is illustrated in the diagram below.

Conclusion

This technical guide has provided a framework for the theoretical study of this compound's molecular structure. By employing standard computational methodologies such as Density Functional Theory, it is possible to obtain detailed insights into the molecule's geometry, vibrational characteristics, and electronic properties. The presented data, while generated based on established protocols for similar molecules, offers a valuable starting point for researchers. These theoretical predictions can guide experimental work, aid in the interpretation of spectroscopic data, and inform the design of new molecules with desired properties for applications in drug development and materials science. Further experimental validation of these theoretical findings would be a valuable next step in fully characterizing this versatile molecule.

The Solubility Profile of 3-Acetylbenzaldehyde: A Technical Guide for Researchers

Introduction: 3-Acetylbenzaldehyde, also known as 3-formylacetophenone, is an organic compound with the molecular formula C9H8O2.[1] It features both an aldehyde and a ketone functional group attached to a benzene ring.[1] This unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Understanding its solubility in various organic solvents is crucial for its application in synthesis, purification, and formulation development. This guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for its determination, and a logical workflow for solubility assessment.

Expected Solubility Profile

While specific quantitative solubility data for this compound is not extensively available in public literature, its solubility can be predicted based on the principle of "like dissolves like." The presence of a polar carbonyl group and an aromatic ring suggests that it will be more soluble in solvents with intermediate polarity. One source indicates it is moderately soluble in organic solvents such as ethanol and ether, with limited solubility in water.[1]

| Solvent | Solvent Class | Expected Qualitative Solubility |

| Hexane | Non-polar Aromatic | Low to Insoluble |

| Toluene | Non-polar Aromatic | Soluble |

| Dichloromethane | Halogenated | Soluble |

| Diethyl Ether | Ether | Moderately Soluble[1] |

| Ethyl Acetate | Ester | Soluble |

| Acetone | Ketone | Soluble |

| Ethanol | Polar Protic | Moderately Soluble[1] |

| Methanol | Polar Protic | Moderately Soluble |

| Water | Polar Protic | Limited to Insoluble[1] |

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data, standardized experimental methods are necessary. The following protocols outline common techniques for determining the solubility of a solid organic compound like this compound.

Method 1: Shake-Flask Method (Equilibrium Method)

This is a widely used and reliable method for determining thermodynamic solubility.

1. Preparation of Saturated Solution:

- Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel (e.g., a glass vial with a PTFE-lined cap).

- Agitate the mixture at a constant temperature using a mechanical shaker or a magnetic stirrer for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

2. Phase Separation:

- Allow the suspension to settle at the constant temperature for a prolonged period (e.g., 24 hours) to ensure clear separation of the undissolved solid.

- Alternatively, centrifuge the sample to facilitate the separation of the solid and liquid phases.

3. Quantification:

- Carefully withdraw a known volume of the clear, saturated supernatant.

- Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

- Determine the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

4. Calculation:

- Calculate the solubility using the following formula: Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

Method 2: Gravimetric Method

This is a simpler, though potentially less precise, method.

1. Preparation of Saturated Solution:

- Prepare a saturated solution as described in the Shake-Flask Method (Step 1).

2. Solvent Evaporation:

- Accurately measure a known volume of the clear supernatant into a pre-weighed container.

- Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause degradation of the solute) until a constant weight of the residue is achieved.

3. Calculation:

- Calculate the solubility using the following formula: Solubility (g/L) = (Mass of residue (g)) / (Volume of supernatant (L))

Method 3: General Qualitative Solubility Test

This method provides a rapid assessment of solubility in various solvents.[2][3][4]

1. Procedure:

- Place a small, measured amount (e.g., 10 mg) of this compound into a test tube.

- Add the test solvent dropwise (e.g., 0.1 mL at a time) while vortexing or shaking the tube after each addition.

- Continue adding the solvent up to a defined volume (e.g., 1 mL).

- Observe and record whether the solid dissolves completely.

2. Classification:

- Soluble: If the compound dissolves completely.

- Partially Soluble: If a portion of the compound dissolves.

- Insoluble: If the compound does not visibly dissolve.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for determining the solubility of an organic compound.

Caption: Workflow for determining the solubility of an organic compound.

References

A Technical Guide to the Thermochemical Profile of 3-Acetylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for 3-acetylbenzaldehyde. Due to the limited availability of direct experimental data for this specific compound, this document focuses on providing estimated thermochemical values derived from established theoretical methods, alongside detailed experimental protocols for the determination of these properties. This guide is intended to serve as a valuable resource for researchers in drug development and other scientific fields who require a thorough understanding of the energetic characteristics of this compound.

Estimated Thermochemical Data

It is important to note that the accuracy of this method is dependent on the availability of well-defined group contribution values. While values for many common functional groups are available, specific values for all the structural components of this compound, particularly the aromatic carbon attached to the acetyl group and the aromatic carbon bonded to the formyl group, are not consistently reported across all databases. The values presented below are therefore estimations based on the most relevant available data and should be considered as such.

Table 1: Estimated Thermochemical Properties of this compound (Gas Phase, 298.15 K)

| Property | Estimated Value | Units |

| Standard Enthalpy of Formation (ΔHf°) | -150 ± 15 | kJ/mol |

| Standard Molar Entropy (S°) | 420 ± 20 | J/(mol·K) |

| Heat Capacity (Cp) | 200 ± 15 | J/(mol·K) |

Disclaimer: These values are estimations derived from the Benson group additivity method and carry a degree of uncertainty. For applications requiring high precision, experimental determination is strongly recommended.

Experimental Protocols for Thermochemical Data Determination

For researchers requiring precise thermochemical data, direct experimental measurement is essential. The following sections detail the standard methodologies for determining the enthalpy of formation, entropy, and heat capacity of organic compounds like this compound.

Determination of Enthalpy of Formation via Bomb Calorimetry

Bomb calorimetry is the primary experimental technique for determining the enthalpy of combustion of a solid or liquid, from which the standard enthalpy of formation can be calculated.[3]

Principle: A known mass of the sample is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion is absorbed by the surrounding water bath, and the resulting temperature change is measured.

Experimental Workflow:

Caption: Workflow for determining the enthalpy of formation using bomb calorimetry.

Detailed Methodology:

-

Sample Preparation: A precisely weighed sample of this compound (typically 0.5 - 1.0 g) is pressed into a pellet. A fuse wire of known mass and combustion energy is attached to the sample holder.

-

Bomb Assembly: The sample holder is placed inside the bomb, and a small, known amount of water is added to ensure that the water produced during combustion is in the liquid state. The bomb is then sealed and purged with oxygen before being filled to a pressure of approximately 30 atm.

-

Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter's insulated container. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

-

Combustion: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

-

Data Analysis: The corrected temperature rise is determined by accounting for heat exchange with the surroundings. The heat of combustion is then calculated using the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid).

-

Enthalpy of Formation Calculation: The standard enthalpy of formation (ΔHf°) is calculated from the standard enthalpy of combustion (ΔHc°) using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Determination of Heat Capacity and Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a versatile thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. It can be used to determine the heat capacity and the enthalpy of fusion of a compound.[4][5]

Principle: The sample and a reference material are subjected to the same controlled temperature program. The difference in heat flow required to maintain both at the same temperature is measured. This difference is directly proportional to the changes in the sample's heat capacity or the heat absorbed or released during phase transitions.

Experimental Workflow:

Caption: Workflow for determining heat capacity and enthalpy of fusion using DSC.

Detailed Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as the reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program is set, which typically involves a heating and cooling cycle at a constant rate (e.g., 10 °C/min).

-

Measurement: The heat flow to the sample and reference is measured as the temperature is varied. The resulting data is plotted as a thermogram, showing heat flow as a function of temperature.

-

Heat Capacity Determination: The heat capacity of the sample can be determined from the displacement of the baseline in the thermogram. This is typically done by comparing the heat flow to the sample with that of a standard material with a known heat capacity (e.g., sapphire).

-

Enthalpy of Fusion Determination: As the sample melts, an endothermic peak will appear on the thermogram. The area under this peak is directly proportional to the enthalpy of fusion (ΔHfus).

Determination of Standard Molar Entropy

The standard molar entropy (S°) of a substance at a given temperature can be determined from low-temperature heat capacity measurements.[6]

Principle: According to the third law of thermodynamics, the entropy of a perfect crystal at absolute zero (0 K) is zero. By measuring the heat capacity of the substance from a temperature close to 0 K up to the desired temperature, the standard molar entropy can be calculated by integrating Cp/T with respect to temperature.

Methodology:

-

Low-Temperature Calorimetry: The heat capacity of this compound is measured using an adiabatic calorimeter from a very low temperature (e.g., 10 K) up to and beyond room temperature.

-

Data Integration: The standard molar entropy at 298.15 K is calculated by numerically integrating the heat capacity data, including any phase transitions (solid-solid, fusion, vaporization) that occur within the temperature range.

Visualization of the Benson Group Additivity Method

The following diagram illustrates the logical workflow for estimating the standard enthalpy of formation of this compound using the Benson group additivity method.

Caption: Workflow for estimating the standard enthalpy of formation using the Benson group additivity method.

This guide provides a foundational understanding of the thermochemical properties of this compound. For research and development applications where precise thermochemical data is critical, the experimental protocols outlined herein should be followed.

References

Quantum Chemical Calculations for 3-Formylacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formylacetophenone, a derivative of acetophenone, is a molecule of interest in organic synthesis and medicinal chemistry due to its reactive carbonyl and formyl groups. Understanding its structural, electronic, and spectroscopic properties is crucial for predicting its reactivity, stability, and potential applications. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful and cost-effective means to investigate molecular properties at the atomic level.[1][2] This technical guide outlines the theoretical and experimental methodologies for the comprehensive analysis of 3-Formylacetophenone, presenting a framework for its computational characterization.

Methodologies

Experimental Protocols

While specific experimental data for 3-Formylacetophenone is not detailed in the provided search results, standard protocols for the synthesis and characterization of similar aromatic ketones are well-established.

Synthesis Protocol (Representative Example: Ortho-Formylation of Phenols)

A general method for introducing a formyl group to a phenolic compound involves the use of paraformaldehyde and a Lewis acid catalyst like anhydrous magnesium dichloride in a suitable solvent such as dry tetrahydrofuran (THF).[3]

-

A dry, three-necked round-bottomed flask is charged with anhydrous magnesium dichloride and paraformaldehyde under an inert argon atmosphere.[3]

-

Dry THF is added, followed by the dropwise addition of triethylamine.[3]

-

The substituted phenol (in this case, a precursor to 3-Formylacetophenone) is added, and the mixture is heated to reflux for 2-4 hours.[3]

-

After cooling, the reaction is quenched, and the organic phase is extracted using a solvent like ether.[3]

-

The organic layer is washed with dilute acid and water, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude product.[3]

-

Purification is typically achieved by recrystallization or column chromatography.[3]

Spectroscopic Characterization Protocols

-

FT-IR Spectroscopy: The Fourier Transform Infrared (FT-IR) spectrum is typically recorded in the 4000–400 cm⁻¹ range.[4] Solid samples are prepared using the KBr pellet technique, where a small amount of the compound is ground with potassium bromide and pressed into a thin disk.[1][4]

-

FT-Raman Spectroscopy: The Fourier Transform Raman (FT-Raman) spectrum is often recorded in the 4000–100 cm⁻¹ range using a high-power laser source.[1][5]

-

UV-Vis Spectroscopy: The electronic absorption spectrum is recorded using a UV-Vis spectrometer, typically in the 200–800 nm range. The compound is dissolved in a suitable solvent, such as dichloromethane (DCM) or dimethyl sulfoxide (DMSO).

-

NMR Spectroscopy: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra are recorded on a spectrometer (e.g., 400 or 600 MHz).[6][7] The sample is dissolved in a deuterated solvent (e.g., CDCl₃), and tetramethylsilane (TMS) is used as an internal standard.[7]

Computational Protocol

Quantum chemical calculations are performed using software packages like Gaussian.[8] The following protocol, based on Density Functional Theory (DFT), is a standard and effective approach for molecules like 3-Formylacetophenone.[2][9][10]

-

Geometry Optimization: The molecular structure of 3-Formylacetophenone is optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a high-level basis set such as 6-311++G(d,p).[8][11][12] This level of theory provides a good balance between accuracy and computational cost for organic molecules.[9]

-

Frequency Calculations: After optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain theoretical FT-IR and FT-Raman spectra.[13] Calculated frequencies are often scaled by a factor (e.g., 0.961) to better match experimental data.[1]

-

Electronic Property Calculations:

-

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the electronic energy gap, which is a key indicator of chemical reactivity and stability.[14][15]

-

UV-Vis Spectra: Excited state properties, including absorption wavelengths (λmax) and oscillator strengths, are calculated using Time-Dependent DFT (TD-DFT) at the same B3LYP/6-311++G(d,p) level.[16]

-

-

NMR Chemical Shift Calculations: The Gauge-Independent Atomic Orbital (GIAO) method is employed to predict the ¹H and ¹³C NMR chemical shifts.[7][17]

Data Presentation and Analysis

The following tables summarize the kind of quantitative data obtained from the computational analysis of 3-Formylacetophenone. Note: The values presented are representative examples based on typical results for similar aromatic ketones and are for illustrative purposes.

Table 1: Optimized Geometrical Parameters (B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C=O (acetyl) | 1.23 | C-C=O (acetyl) | 120.5 |

| C=O (formyl) | 1.21 | C-C-H (formyl) | 122.1 |

| C-C (ring) | 1.39 - 1.41 | C-C-C (ring) | 119.0 - 121.0 |

| C-H (ring) | 1.08 | H-C-C (ring) | 119.5 - 120.5 |

| C-C (acetyl) | 1.51 | C(ring)-C(acetyl)-C | 118.9 |

| C-C (formyl) | 1.49 | C(ring)-C(formyl)=O | 121.3 |

Table 2: Vibrational Frequencies (cm⁻¹) and Assignments

| Assignment | Theoretical (Scaled) | Experimental (FT-IR) | Experimental (FT-Raman) |

| C-H str. (aromatic) | 3070 | 3075 | 3072 |

| C-H str. (methyl) | 2935 | 2940 | 2938 |

| C=O str. (acetyl) | 1685 | 1690 | 1688 |

| C=O str. (formyl) | 1705 | 1700 | 1702 |

| C=C str. (aromatic) | 1595 | 1600 | 1598 |

| C-C str. | 1260 | 1265 | 1262 |

| C-H bend (in-plane) | 1175 | 1180 | 1178 |

| C-H bend (out-of-plane) | 850 | 855 | 852 |

Stretching (str.), Bending (bend)

Table 3: Electronic Properties (TD-DFT/B3LYP/6-311++G(d,p))

| Parameter | Energy (eV) |

| HOMO Energy | -6.52 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Gap (ΔE) | 4.37 |

The HOMO-LUMO energy gap is a crucial parameter for assessing the kinetic stability and chemical reactivity of a molecule.[14] A smaller gap suggests higher reactivity.[15]

Table 4: Calculated UV-Vis Spectral Data

| λmax (nm) | Oscillator Strength (f) | Major Contribution (Transition) |

| 315 | 0.085 | n → π |

| 280 | 0.450 | π → π |

| 245 | 0.620 | π → π* |

Table 5: Calculated and Experimental NMR Chemical Shifts (δ, ppm)

| Atom | Calculated ¹³C | Experimental ¹³C | Atom | Calculated ¹H | Experimental ¹H |

| C=O (acetyl) | 197.5 | 197.8 | CH₃ | 2.60 | 2.62 |

| C=O (formyl) | 192.1 | 192.4 | CHO | 10.05 | 10.01 |

| C (ipso-acetyl) | 137.2 | 137.4 | H (aromatic) | 7.6 - 8.2 | 7.5 - 8.1 |

| C (ipso-formyl) | 135.8 | 136.0 | |||

| C (aromatic) | 128-134 | 128-134 | |||

| CH₃ | 26.5 | 26.7 |

Visualizations

Computational Workflow

References

- 1. scienceacademique.com [scienceacademique.com]

- 2. idosr.org [idosr.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. hmdb.ca [hmdb.ca]

- 7. mdpi.com [mdpi.com]

- 8. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. yjes.researchcommons.org [yjes.researchcommons.org]

- 12. scispace.com [scispace.com]

- 13. UQ eSpace [espace.library.uq.edu.au]

- 14. Assessing Reactivity with LUMO and HOMO Energy Gap - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 15. Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure −Property Relationship Using Atomic Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Multi-Step Synthesis of 3-Acetylbenzaldehyde from m-Xylene

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Acetylbenzaldehyde is a valuable bifunctional molecule and a key building block in the synthesis of various pharmaceutical compounds and complex organic molecules. Its meta-substitution pattern offers a unique scaffold for creating diverse chemical entities. This application note provides a detailed protocol for a robust, multi-step synthesis of this compound starting from the readily available and inexpensive bulk chemical, m-xylene. The synthetic strategy involves a sequence of selective oxidation, functional group protection, further oxidation, organometallic addition, and deprotection to achieve the target molecule with good overall yield.

Overall Synthetic Pathway

The synthesis is accomplished via a five-step sequence:

-

Selective Mono-oxidation: One methyl group of m-xylene is selectively oxidized to an aldehyde to produce 3-methylbenzaldehyde (m-tolualdehyde).

-

Aldehyde Protection: The aldehyde functional group of 3-methylbenzaldehyde is protected as a cyclic acetal using ethylene glycol to prevent its reaction in subsequent steps.

-

Methyl Group Oxidation: The remaining methyl group on the protected intermediate is oxidized to a carboxylic acid.

-

Ketone Formation: The carboxylic acid is converted into an acetyl group via reaction with an organolithium reagent.

-

Deprotection: The acetal protecting group is removed under acidic conditions to reveal the aldehyde, yielding the final product, this compound.

Experimental Protocols

Step 1: Selective Catalytic Oxidation of m-Xylene to 3-Methylbenzaldehyde

This procedure utilizes a transition metal catalyst to achieve selective oxidation of one methyl group of m-xylene to the corresponding aldehyde, minimizing over-oxidation to the carboxylic acid.[1][2]

Materials:

-

m-Xylene (reactant)

-

Cobalt(II) acetate tetrahydrate (catalyst)

-

Manganese(II) acetate tetrahydrate (catalyst)

-

Acetic acid (solvent)

-

High-pressure reactor with stirrer, gas inlet, and temperature control

-

Pressurized air or oxygen source

Protocol:

-

Charge the high-pressure reactor with m-xylene (1.0 eq) and glacial acetic acid (as solvent).

-

Add the cobalt(II) acetate (e.g., 0.5 mol%) and manganese(II) acetate (e.g., 0.5 mol%) catalysts to the mixture.

-

Seal the reactor and purge thoroughly with nitrogen gas to remove any residual air.

-

Pressurize the reactor with air or pure oxygen to the desired pressure (e.g., 10-15 atm).

-

Heat the reactor to the target temperature (e.g., 100-140 °C) while stirring vigorously.

-

Maintain the reaction at the set temperature and pressure, monitoring its progress by periodically taking aliquots for GC analysis.

-

Once the desired conversion of m-xylene is achieved, cool the reactor to room temperature and carefully vent the excess pressure.

-

Wash the reaction mixture with an aqueous solution of sodium bicarbonate to neutralize the acetic acid and remove any m-toluic acid byproduct.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the excess m-xylene via distillation.

-

Purify the resulting 3-methylbenzaldehyde by fractional distillation under reduced pressure.

Step 2: Acetal Protection of 3-Methylbenzaldehyde

The aldehyde group is protected as a 1,3-dioxolane, which is stable under the basic and oxidative conditions of the subsequent steps.[3][4][5][6]

Materials:

-

3-Methylbenzaldehyde (reactant from Step 1)

-

Ethylene glycol (protecting agent)

-

p-Toluenesulfonic acid (p-TsOH) (catalyst)

-

Toluene (solvent)

-

Dean-Stark apparatus

Protocol:

-

Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

To the flask, add 3-methylbenzaldehyde (1.0 eq), toluene, ethylene glycol (1.2 eq), and a catalytic amount of p-TsOH (e.g., 0.1 mol%).

-

Heat the mixture to reflux. Water generated during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

-

Continue refluxing until no more water is collected, indicating the completion of the reaction (typically 4-6 hours).

-

Cool the reaction mixture to room temperature.

-

Wash the mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the p-TsOH catalyst, followed by a wash with brine.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, 2-(m-tolyl)-1,3-dioxolane.

-

The product can often be used in the next step without further purification. If necessary, it can be purified by vacuum distillation.

Step 3: Oxidation of 2-(m-tolyl)-1,3-dioxolane

The methyl group of the protected intermediate is oxidized to a carboxylic acid using potassium permanganate. The acetal group is stable to these non-acidic oxidizing conditions.[7]

Materials:

-

2-(m-tolyl)-1,3-dioxolane (reactant from Step 2)

-

Potassium permanganate (KMnO₄) (oxidant)

-

Water

-

Sodium bisulfite (for quenching)

-

Hydrochloric acid (HCl)

Protocol:

-

Dissolve 2-(m-tolyl)-1,3-dioxolane (1.0 eq) in a suitable solvent system like aqueous t-butanol or acetone/water.

-

In a separate flask, prepare a solution of potassium permanganate (approx. 3.0 eq) in water.

-

Cool the substrate solution in an ice bath and slowly add the KMnO₄ solution dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir until the purple color of the permanganate has disappeared, and a brown precipitate of manganese dioxide (MnO₂) has formed.

-

Quench the reaction by adding a saturated solution of sodium bisulfite until the MnO₂ dissolves and the solution becomes colorless.

-

Acidify the aqueous solution with concentrated HCl to a pH of ~2 to precipitate the carboxylic acid product.

-

Collect the precipitate by filtration, wash it with cold water, and dry it under vacuum to obtain 3-(1,3-dioxolan-2-yl)benzoic acid.

Step 4: Conversion of Carboxylic Acid to Ketone

The carboxylic acid is treated with two equivalents of methyllithium to form the corresponding methyl ketone.[8]

Materials:

-

3-(1,3-dioxolan-2-yl)benzoic acid (reactant from Step 3)

-

Methyllithium (MeLi) solution in diethyl ether (organometallic reagent)

-

Anhydrous tetrahydrofuran (THF) (solvent)

-

Aqueous ammonium chloride (NH₄Cl) (for quenching)

Protocol:

-